Cas no 63894-54-2 (4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine)
4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine
- (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-hydrazine
- Thieno[2,3-d]pyrimidine,4-hydrazinyl-5,6-dimethyl-
- 4-hydrazino-5,6-dimethylthieno[2,3-d]pyrimidine
- 4-hydrazino-5,6-dimethylthieno[2,3-d]pyrimidine(SALTDATA: FREE)
- 5,6-dimethylthiopheno[2,3-d]pyrimidine-4-ylhydrazine
- AC1LEYAJ
- AC1Q4VEO
- SureCN6711629
- (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-hydrazine,97%
- MFCD01628087
- (5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)hydrazine
- BBL012360
- (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-hydrazine, AldrichCPR
- Thieno[2,3-d]pyrimidine, 4-hydrazino-5,6-dimethyl-
- CS-0219293
- SCHEMBL6711629
- F1727-0124
- DB-030549
- (5,6-dimethyl-thieno[2,3-d]pyrimidin4-yl)-hydrazine
- F81483
- EN300-03614
- 63894-54-2
- AS-69219
- STK741307
- Z56851250
- AKOS000116229
- J-501531
- DTXSID00352137
-
- MDL: MFCD01628087
- Inchi: 1S/C8H10N4S/c1-4-5(2)13-8-6(4)7(12-9)10-3-11-8/h3H,9H2,1-2H3,(H,10,11,12)
- InChI Key: CQLQBEQLDPCGHF-UHFFFAOYSA-N
- SMILES: S1C2C(=C(N=CN=2)NN)C(C)=C1C
Computed Properties
- Exact Mass: 194.0628
- Monoisotopic Mass: 194.062617
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: 1.9
- Topological Polar Surface Area: 92.1
Experimental Properties
- Density: 1.401
- Boiling Point: 425.4°C at 760 mmHg
- Flash Point: 211°C
- Refractive Index: 1.755
- PSA: 63.83
4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CDS010750-250MG |
(5,6-Dimethyl-thieno[2,3-<I>d</I>]pyrimidin-4-yl)-hydrazine |
63894-54-2 | 250mg |
¥1393.87 | 2023-11-09 | ||
| TRC | H953798-10mg |
4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine |
63894-54-2 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H953798-50mg |
4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine |
63894-54-2 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | H953798-100mg |
4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine |
63894-54-2 | 100mg |
$ 80.00 | 2022-06-04 | ||
| Chemenu | CM151550-10g |
4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine |
63894-54-2 | 95% | 10g |
$433 | 2021-08-05 | |
| eNovation Chemicals LLC | D766518-5g |
(5,6-DIMETHYL-THIENO[2,3-D]PYRIMIDIN-4-YL)-HYDRAZINE |
63894-54-2 | 97% | 5g |
$160 | 2023-09-02 | |
| eNovation Chemicals LLC | D766518-10g |
(5,6-DIMETHYL-THIENO[2,3-D]PYRIMIDIN-4-YL)-HYDRAZINE |
63894-54-2 | 97% | 10g |
$230 | 2023-09-02 | |
| Chemenu | CM151550-5g |
4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine |
63894-54-2 | 95% | 5g |
$*** | 2023-05-30 | |
| Chemenu | CM151550-10g |
4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine |
63894-54-2 | 95% | 10g |
$*** | 2023-05-30 | |
| abcr | AB215705-1 g |
4-Hydrazino-5,6-dimethylthieno[2,3-d]pyrimidine; 95% |
63894-54-2 | 1g |
€88.60 | 2023-01-27 |
4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine Suppliers
4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine Related Literature
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Additional information on 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine
Professional Introduction to 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine (CAS No. 63894-54-2)
4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine, a compound with the CAS number 63894-54-2, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound, featuring a fused thienopyrimidine core, has garnered considerable attention due to its unique structural and pharmacological properties. The molecular structure of 4-hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine encompasses a thiophene ring linked to a pyrimidine moiety, with hydrazine substituents at the 4-position. This configuration imparts distinctive reactivity and potential biological activity, making it a valuable scaffold for drug discovery and development.
The compound's significance is further underscored by its potential applications in the design of novel therapeutic agents. Recent studies have highlighted the compound's role in modulating biological pathways associated with various diseases. Specifically, research indicates that 4-hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine may exhibit inhibitory effects on key enzymes and receptors involved in cancer progression and inflammation. These findings align with the broader trend in medicinal chemistry towards developing targeted therapies that leverage small-molecule inhibitors.
In the realm of academic research, 4-hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine has been explored as a precursor in synthetic chemistry. Its versatile structure allows for modifications that can yield derivatives with enhanced pharmacological profiles. For instance, researchers have investigated its utility in generating compounds with improved solubility and bioavailability. Such modifications are crucial for translating laboratory discoveries into viable clinical candidates.
The compound's potential extends beyond oncology; it has also been implicated in studies focused on neurodegenerative disorders. The thiophene-pyrimidine core is recognized for its ability to interact with biological targets in the central nervous system. Preliminary experiments suggest that derivatives of 4-hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine may possess neuroprotective properties, making them candidates for further investigation in conditions such as Alzheimer's disease and Parkinson's disease.
From a chemical biology perspective, the hydrazine functional group in 4-hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine offers unique opportunities for interaction with biological molecules. Hydrazine-based compounds are known for their ability to form covalent bonds with biomolecules such as proteins and nucleic acids. This reactivity has been exploited in the development of probes and inhibitors for biochemical studies. The compound's incorporation into research tools could facilitate a deeper understanding of cellular mechanisms relevant to human health and disease.
The synthesis of 4-hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine presents both challenges and opportunities for chemists. While the fused heterocyclic system requires precise synthetic methodologies to achieve high yields and purity, recent advancements in catalytic processes have made its production more efficient. These improvements are essential for scaling up synthesis to meet the demands of preclinical and clinical studies.
In conclusion, 4-hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine (CAS No. 63894-54-2) stands as a promising entity in pharmaceutical research. Its unique structural features and potential biological activities position it as a valuable candidate for further exploration in drug development. As scientific understanding evolves, compounds like this continue to pave the way for innovative therapeutic strategies that address complex medical challenges.
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